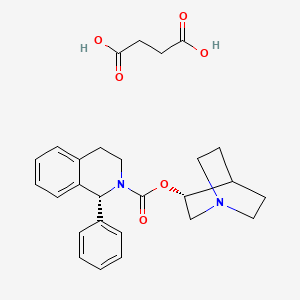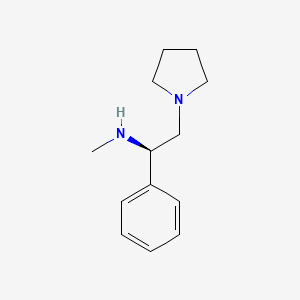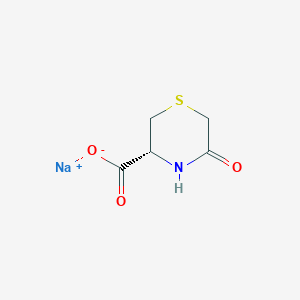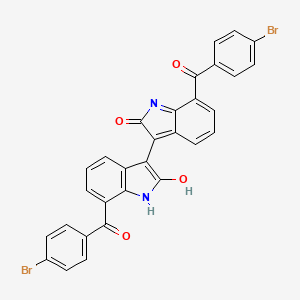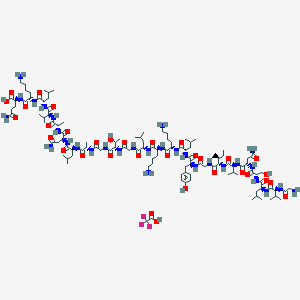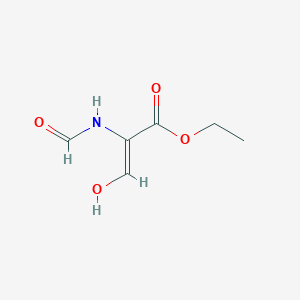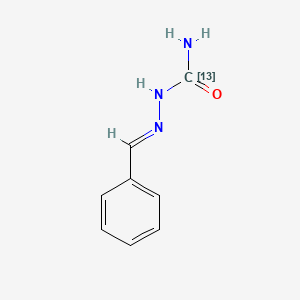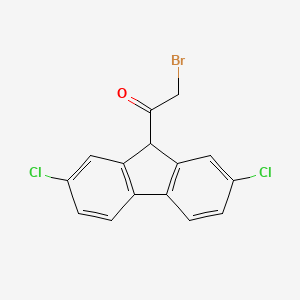
2,7-Dichlorofluorenyl Bromomethyl Ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dichlorofluorenyl Bromomethyl Ketone is a chemical compound with the molecular formula C15H9BrCl2O and a molecular weight of 356.04 g/mol . It is known for its role as an intermediate in the preparation of antimalarial agents . The compound is characterized by the presence of two chlorine atoms and a bromomethyl ketone group attached to a fluorenyl ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichlorofluorenyl Bromomethyl Ketone typically involves the bromination of 2,7-dichlorofluorene followed by the introduction of a ketone group. One common method includes the following steps:
Bromination: 2,7-Dichlorofluorene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichlorofluorenyl Bromomethyl Ketone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield secondary alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted fluorenyl derivatives.
Oxidation: Formation of fluorenyl carboxylic acids.
Reduction: Formation of fluorenyl alcohols.
Scientific Research Applications
2,7-Dichlorofluorenyl Bromomethyl Ketone has several scientific research applications:
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive bromomethyl group.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,7-Dichlorofluorenyl Bromomethyl Ketone involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl group is highly reactive and can alkylate nucleophilic residues in proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the design of antimalarial agents, where the compound targets specific enzymes in the malaria parasite .
Comparison with Similar Compounds
Similar Compounds
2,7-Dichlorofluorene: Lacks the bromomethyl ketone group, making it less reactive in substitution reactions.
2,7-Dibromofluorene: Contains bromine atoms instead of chlorine, leading to different reactivity and applications.
2,7-Dichlorofluorenone: Contains a ketone group but lacks the bromomethyl group, affecting its chemical behavior.
Uniqueness
2,7-Dichlorofluorenyl Bromomethyl Ketone is unique due to the presence of both chlorine and bromomethyl ketone groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in the preparation of complex organic molecules .
Properties
CAS No. |
53221-22-0 |
|---|---|
Molecular Formula |
C15H9BrCl2O |
Molecular Weight |
356.0 g/mol |
IUPAC Name |
2-bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone |
InChI |
InChI=1S/C15H9BrCl2O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2 |
InChI Key |
DIAHHKVTQMIQJC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)C(=O)CBr |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(=O)CBr)Cl |
Synonyms |
2-Bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone; Bromomethyl 2,7-Dichloro-4-fluorenyl Ketone; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



